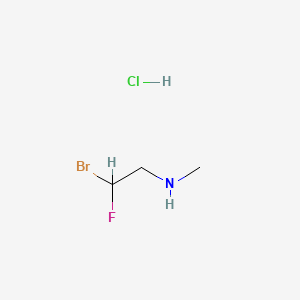
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H8BrClFN. It is a derivative of ethylamine, where the ethyl group is substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-bromo-2-fluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, nitriles, and thiols.
Oxidation: Amine oxides are the primary products.
Reduction: Simpler amines or hydrocarbons are formed.
Applications De Recherche Scientifique
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated amines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine hydrochloride: Similar in structure but lacks the fluorine atom.
2-Fluoroethylamine hydrochloride: Similar in structure but lacks the bromine atom.
Methylamine hydrochloride: Lacks both bromine and fluorine atoms.
Uniqueness
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
2901106-23-6 |
|---|---|
Formule moléculaire |
C3H8BrClFN |
Poids moléculaire |
192.46 g/mol |
Nom IUPAC |
2-bromo-2-fluoro-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C3H7BrFN.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H |
Clé InChI |
LDDLHZSBURACFI-UHFFFAOYSA-N |
SMILES canonique |
CNCC(F)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



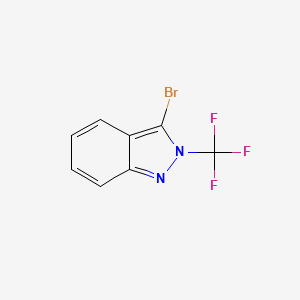
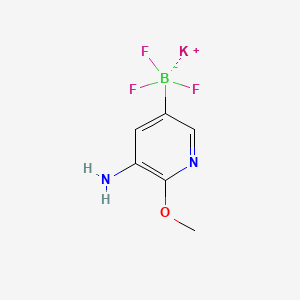
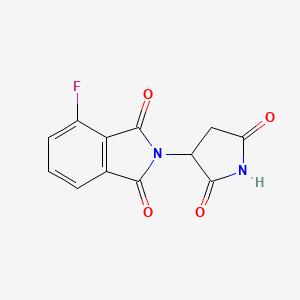
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
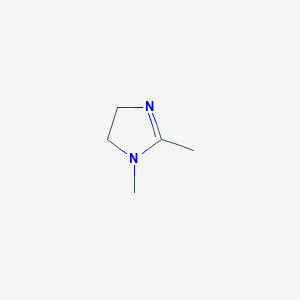


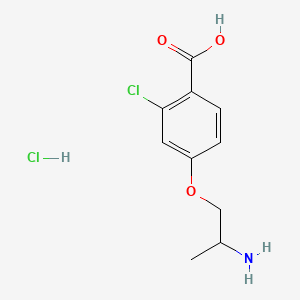
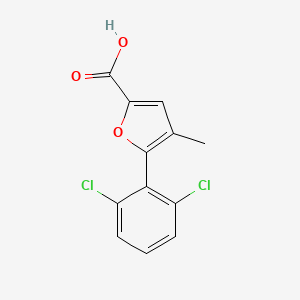
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)

